![molecular formula C29H28N4O3 B5213500 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B5213500.png)
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound featuring a pyrazolone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, which contribute to its diverse reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction proceeds under mild conditions and is often followed by purification steps such as recrystallization or chromatography to isolate the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts or alternative solvents.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of phenolic and pyrazolone groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or other derivatives.
Applications De Recherche Scientifique
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to interact with amino acids in enzyme active sites, potentially inhibiting their function . The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolone derivatives such as:
4-aminoantipyrine: Known for its analgesic and anti-inflammatory properties.
Dipyrone: A widely used analgesic and antipyretic agent.
Phenazone: Another analgesic and antipyretic compound with a similar core structure.
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one stands out due to its additional functional groups, which enhance its reactivity and potential biological activity.
Propriétés
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-19-25(28(35)32(30(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)34)26-20(2)31(4)33(29(26)36)22-15-9-6-10-16-22/h5-18,27,34H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYWGOVLWPNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3O)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
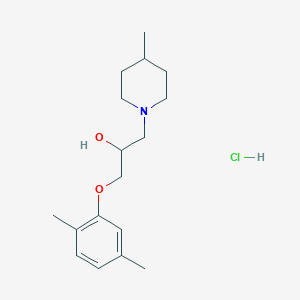
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
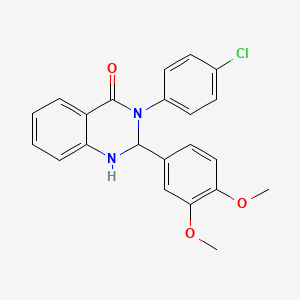
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)
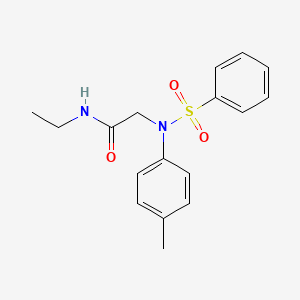
![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)
![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![4-[(3-Methylpiperidin-1-yl)methyl]quinoline](/img/structure/B5213471.png)
![Ethyl 4-(3-{4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}-2,5-dioxopyrrolidin-1-YL)benzoate](/img/structure/B5213477.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B5213484.png)
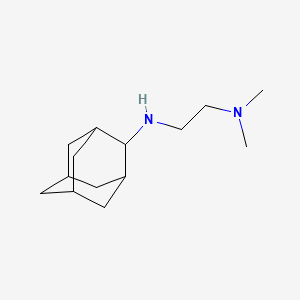
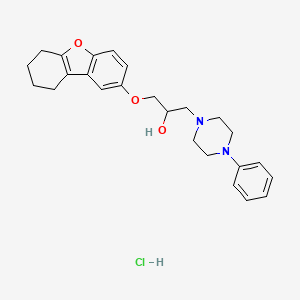
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5213511.png)
![(3S)-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5213523.png)
